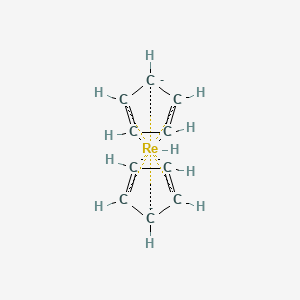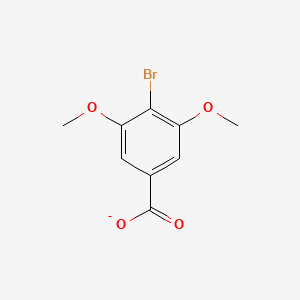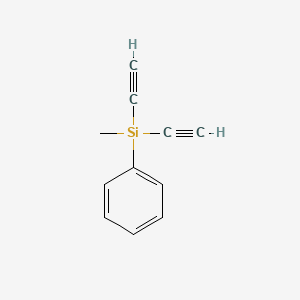
Methylphenyldiethynylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphenyldiethynylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylphenyldiethynylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Another method involves the hydrosilylation of phenylacetylene with methylsilane, using a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methylphenyldiethynylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler silanes or siloxanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents, with conditions tailored to the specific substitution desired.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and siloxanes.
Substitution: Various substituted silanes, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methylphenyldiethynylsilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: this compound is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of methylphenyldiethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The silicon atom in the compound can also interact with other elements, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar in structure but lacks the ethynyl groups, making it less reactive in certain types of reactions.
Diphenyldiethynylsilane: Contains two phenyl groups instead of one, leading to different chemical properties and reactivity.
Ethylphenyldiethynylsilane: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
Methylphenyldiethynylsilane is unique due to the presence of both a methyl group and ethynyl groups bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1675-56-5 |
|---|---|
Molekularformel |
C11H10Si |
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
diethynyl-methyl-phenylsilane |
InChI |
InChI=1S/C11H10Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h1-2,6-10H,3H3 |
InChI-Schlüssel |
TXUAYIZEOAKBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C#C)(C#C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
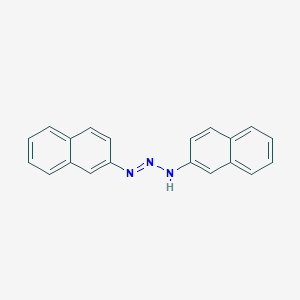
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
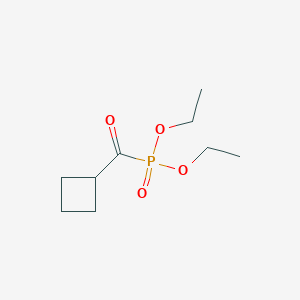

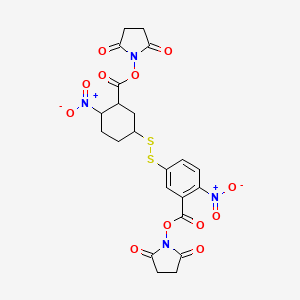


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
